

Toxicological Profile of Benzofuran-3,6-diol: A Data Gap

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzofuran-3,6-diol*

Cat. No.: *B12883238*

[Get Quote](#)

A comprehensive search of available scientific literature and toxicological databases reveals a significant lack of specific data on the toxicological profile of **Benzofuran-3,6-diol**. No dedicated studies detailing its acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental effects were identified. This absence of information prevents the construction of an in-depth technical guide as requested.

While data on the specific compound **Benzofuran-3,6-diol** is unavailable, a general overview of the toxicological properties of the parent compound, benzofuran, and some of its derivatives can provide a broader context. However, it is crucial to emphasize that these findings may not be representative of the toxicological profile of **Benzofuran-3,6-diol**, as minor structural modifications can significantly alter a compound's biological activity and toxicity.

General Toxicological Profile of Benzofuran and its Derivatives

Benzofuran and its derivatives are a class of heterocyclic compounds that have been investigated for various biological activities. Some derivatives have shown potential as anticancer and anti-inflammatory agents.[1][2] However, toxicological studies on the parent compound, 2,3-benzofuran, have indicated potential for adverse health effects.

Acute and Chronic Toxicity

Studies on 2,3-benzofuran have shown that oral exposure can be lethal to animals at high doses.[3] Chronic oral exposure in animal models has been linked to damage to the liver,

kidneys, lungs, and stomach.[3][4] Specifically, chronic exposure in rats and mice has been associated with kidney tumors in female rats, and lung, forestomach, and liver tumors in both male and female mice.[3][5]

One study on a novel benzofuran derivative, 2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran, indicated a low acute oral toxicity profile in rats, with an LD50 greater than 2000 mg/kg.[6] However, at a high dose of 2000 mg/kg, histopathological changes were observed in the liver, heart, and lungs, suggesting the potential for organ damage with high-dose or chronic exposure.[6]

Genotoxicity

The genotoxic potential of benzofuran derivatives appears to vary depending on the specific structure. For instance, some benzofuran dioxetanes have been shown to be strongly mutagenic in the Salmonella typhimurium (Ames) test, particularly in the TA100 strain.[7] It is hypothesized that benzofuran epoxides, formed as metabolites, are the ultimate mutagens that form DNA adducts.[7] In contrast, another study on 2,3-benzofuran found it was not mutagenic in several S. typhimurium strains but did induce trifluorothymidine resistance in mouse lymphoma cells and sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[8]

Some 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have also demonstrated genotoxic effects on MCF-7 breast cancer cells at concentrations between 10^{-8} to 10^{-6} M, although the DNA damage was found to be repairable.[9][10]

Carcinogenicity

The National Toxicology Program (NTP) has concluded that 2,3-benzofuran is carcinogenic in rats and mice.[3][5] Chronic oral administration of 2,3-benzofuran led to an increased incidence of kidney tumors in female rats and tumors of the lung, forestomach, and liver in male and female mice.[3][5]

Reproductive and Developmental Toxicity

There is a significant lack of specific data on the reproductive and developmental toxicity of **Benzofuran-3,6-diol** and many of its derivatives. General guidelines for assessing reproductive toxicity consider a range of endpoints, including fertility, pregnancy outcomes, and

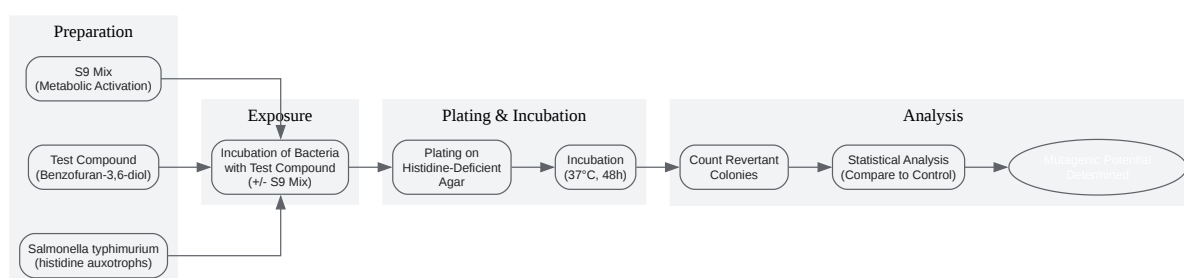
developmental effects on offspring.[11] Without specific studies, it is not possible to determine the potential reproductive or developmental hazards of **Benzofuran-3,6-diol**.

Experimental Protocols

Due to the absence of specific studies on **Benzofuran-3,6-diol**, detailed experimental protocols for its toxicological evaluation cannot be provided. However, standard methodologies are employed for assessing the safety of chemical compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12] The general procedure involves using specific strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver) and plated on a histidine-deficient medium.[13][14] The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[12][13][14]

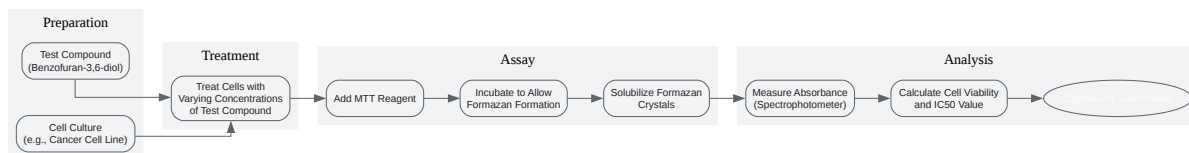


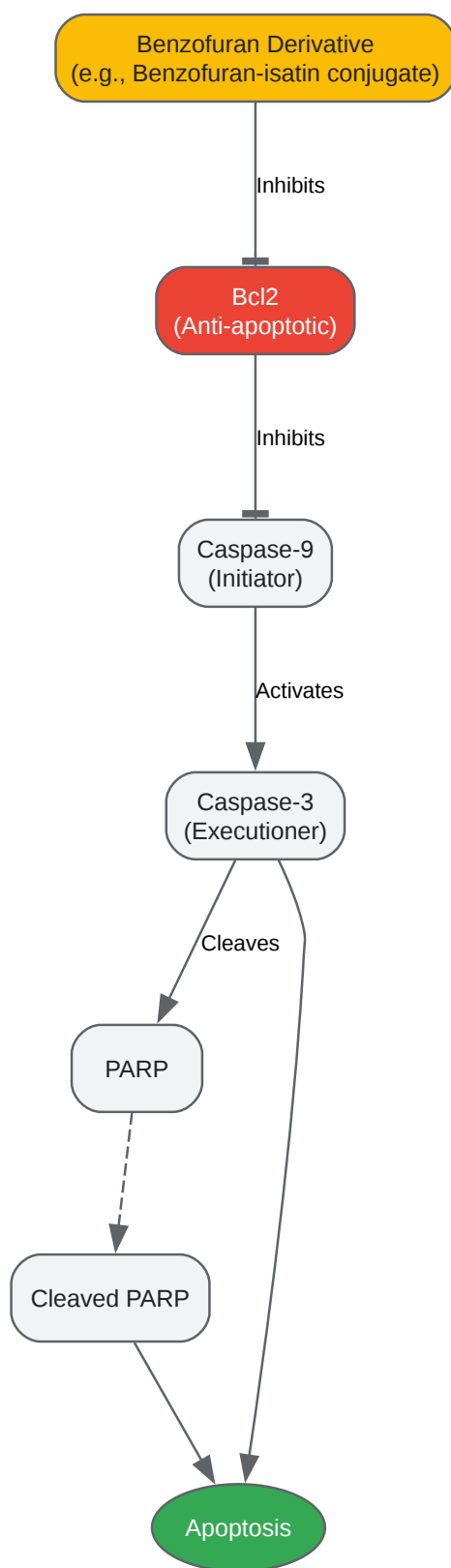
[Click to download full resolution via product page](#)

Caption: General workflow for the Ames test to assess mutagenicity.

Cytotoxicity Assays (e.g., MTT Assay)

Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cells. The MTT assay is a colorimetric assay that measures cell metabolic activity. In this assay, viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.^[15]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic effects of some 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. epa.gov [epa.gov]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Benzofuran-3,6-diol: A Data Gap]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12883238#toxicological-profile-of-benzofuran-3-6-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com